molecular formula C19H18N2O3 B2600050 (2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 313234-14-9

(2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2600050
CAS No.: 313234-14-9
M. Wt: 322.364
InChI Key: OAAJGNWIUXPXSL-VZCXRCSSSA-N
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Description

(2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene-carboxamide family. Compounds within this structural class are of significant interest in scientific research, particularly in the field of computer-aided drug design for autoimmune disorders and viral infections . Its molecular structure, which features a chromene backbone linked by an imine group to a 2-methylphenyl ring and a terminal carboxamide, is often investigated for its potential to interact with key biological targets. Early-stage in silico studies on similar chromene derivatives have shown promise in inhibiting proteins like the SARS-CoV-2 main protease (Mpro) and targets associated with autoimmune conditions such as type 1 diabetes and rheumatoid arthritis, specifically the protein tyrosine phosphatase non-receptor type 22 (PTPN22) . The proposed mechanism of action for related compounds involves the formation of stable interactions, such as hydrogen bonds and hydrophobic contacts, within the active sites of these enzymes, potentially modulating their activity . Research-grade compounds like this are valuable tools for medicinal chemistry research, enabling the exploration of new therapeutic avenues through biochemical screening, molecular docking simulations, and structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary consumption.

Properties

IUPAC Name

7-ethoxy-2-(2-methylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-23-14-9-8-13-10-15(18(20)22)19(24-17(13)11-14)21-16-7-5-4-6-12(16)2/h4-11H,3H2,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAJGNWIUXPXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3C)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the chromene core: This step involves the cyclization of an appropriate precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions to form the chromene ring.

    Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

    Formation of the imino group: The imino group is introduced by reacting the chromene derivative with an appropriate amine, such as 2-methylaniline, under dehydrating conditions.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the ethoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of (2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Chromenone Derivatives

The compound belongs to a broader class of 2-imino-2H-chromene-3-carboxamides. Key structural analogs and their differentiating features are outlined below:

Table 1: Comparative Analysis of Chromenone Carboxamide Derivatives

Compound Name Substituents (Position) Key Modifications Yield (%) Biological Relevance Source
Target Compound 7-ethoxy, 2-(2-methylphenylimino) Ethoxy (electron-donating) N/A* Hypothesized β-cell modulation Synthesis-based
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide 8-methoxy, 2-imino, 2-chlorophenyl Methoxy at C8, Cl-phenylamide Not reported Antimicrobial activity Organic & Biomolecular Chemistry
(Z)-7-chloro-2-((4-cyanophenyl)imino)-2H-chromene-3-carboxamide (26) 7-Cl, 4-CN-phenylimino Chloro (electron-withdrawing), CN 60.2 β-cell replenishment (in vitro) McCarty et al.
(Z)-7-hydroxy-2-((3,4,5-trifluorophenyl)imino)-2H-chromene-3-carboxamide (30) 7-OH, 3,4,5-F3-phenylimino Hydroxyl (polar), trifluoromethyl 29.5 Moderate UPLC/MS purity (50.8%) McCarty et al.

*Yield data for the target compound is unavailable in the provided evidence.

Electronic and Steric Effects

  • Ethoxy vs. Methoxy/Hydroxy Groups : The 7-ethoxy group in the target compound provides greater steric bulk and lipophilicity compared to the 8-methoxy analog or the polar 7-hydroxy derivative . This may enhance blood-brain barrier penetration but reduce solubility.
  • Electron-Withdrawing vs. Donating Groups : Chloro (compound 26) and trifluoromethyl (compound 30) substituents increase electrophilicity, whereas ethoxy (target compound) may stabilize resonance structures .

Research Findings and Limitations

  • Structural-Activity Relationships (SAR): Electron-donating groups (e.g., ethoxy) may enhance stability but reduce reactivity. Bulky imino substituents (e.g., 2-methylphenyl) could limit off-target interactions compared to smaller groups.

Biological Activity

The compound (2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide , with the CAS number 313234-19-4 , is a member of the chromene family, characterized by its unique structural features that may confer significant biological activity. This article explores the compound's biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3 , with a molecular weight of approximately 322.36 g/mol . The structure includes an ethoxy group and an imine linkage, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC19H18N2O3
Molecular Weight322.36 g/mol
CAS Number313234-19-4

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The imine group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is significant in modulating various biochemical pathways.
  • Antioxidant Activity : Similar compounds have been noted for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

Pharmacological Studies

Research has indicated various pharmacological effects associated with this compound:

  • Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
    • Case Study : A study reported that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains, suggesting its potential as an antibiotic agent.
    • Research Findings : In a screening assay, this compound showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

In Silico Studies

Computational studies utilizing molecular docking and dynamics simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest:

  • High Binding Affinity : The compound exhibits a strong binding affinity for several proteins involved in cancer progression and inflammation.
    • Quantitative Structure–Activity Relationship (QSAR) analysis has indicated that structural modifications could enhance its efficacy.

Q & A

Basic: What synthetic methodologies are validated for preparing (2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide, and how can researchers optimize reaction yields?

Answer:
The compound can be synthesized via condensation reactions between substituted chromene precursors and aryl imines. Key steps include:

  • Solvent Selection : Eco-friendly solvents like ethanol or water are recommended to minimize environmental impact .
  • Catalysts : Acidic or basic catalysts (e.g., acetic acid or K₂CO₃) enhance imine formation .
  • Characterization : Elemental analysis (C, H, N) and melting point determination are critical for verifying purity and stoichiometry .
    To optimize yields, researchers should:
  • Monitor reaction temperature (typically 80–100°C) to prevent decomposition.
  • Use excess aryl amine (1.2–1.5 eq.) to drive imine formation to completion .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural confirmation of this chromene derivative?

Answer:
Contradictions often arise from tautomerism (e.g., keto-enol equilibria) or impurities. Methodological strategies include:

  • Multi-Technique Analysis : Combine ¹H/¹³C NMR, IR, and UV/vis spectroscopy. For example, IR peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups, while UV/vis absorption (λmax ~300–350 nm) indicates π→π* transitions in the chromene ring .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural resolution, especially for distinguishing Z/E isomerism .
  • Computational Validation : DFT calculations (e.g., Gaussian) predict NMR/IR spectra, aiding in peak assignment .

Basic: What analytical techniques are essential for characterizing the purity and stability of this compound?

Answer:

  • Elemental Analysis : Verify C, H, N percentages against theoretical values (e.g., C: 68.5%, H: 5.2%, N: 7.8% for derivatives) .
  • Chromatography : HPLC or TLC with UV detection (Rf ~0.3–0.5 in ethyl acetate/hexane) identifies impurities.
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (reported range: 180–220°C) and detects polymorphic transitions .

Advanced: How do structural modifications (e.g., substituent variations on the aryl imine) influence bioactivity, and what experimental frameworks are used to assess this?

Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, NO₂) on the aryl ring enhance electrophilicity, potentially increasing anticancer activity. For example, nitro-substituted analogs showed IC₅₀ values <10 µM in MCF-7 cell lines .
  • Experimental Design :
    • In Vitro Assays : MTT/PrestoBlue assays evaluate cytotoxicity.
    • Structure-Activity Relationship (SAR) : Compare analogs with systematic substituent changes (e.g., 2-methylphenyl vs. 4-methoxyphenyl) to identify pharmacophores .
    • Molecular Docking : Predict binding affinities to targets like topoisomerase II or tubulin .

Advanced: What strategies address low solubility or stability of this compound in biological assays?

Answer:

  • Formulation Optimization : Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability, with enzymatic cleavage releasing the active form .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) under ICH guidelines identify degradation pathways (e.g., hydrolysis of the ethoxy group) .

Basic: What computational tools are recommended for predicting the electronic properties of this compound?

Answer:

  • Software : Gaussian (DFT), ORCA, or Schrödinger Suite.
  • Key Parameters :
    • HOMO-LUMO gaps (~3–4 eV for chromenes) predict redox behavior .
    • Electrostatic potential maps identify nucleophilic/electrophilic sites for reactivity studies .

Advanced: How can researchers validate the Z-configuration of the imine group in this compound?

Answer:

  • NOESY NMR : Cross-peaks between the imine proton and adjacent chromene protons confirm spatial proximity in the Z-isomer .
  • X-ray Crystallography : Dihedral angles between the imine and chromene ring (<10°) distinguish Z from E isomers .
  • Comparative Spectroscopy : Z-isomers typically exhibit downfield-shifted ¹H NMR peaks (~δ 8.5–9.0 ppm) for the imine proton .

Advanced: What mechanistic insights explain the compound’s potential as a kinase inhibitor or DNA intercalator?

Answer:

  • Kinase Inhibition : The planar chromene ring and imine group may bind ATP pockets via π-π stacking and hydrogen bonding (e.g., with EGFR tyrosine kinase) .
  • DNA Intercalation : Ethoxy and carboxamide groups facilitate minor groove binding, as shown via ethidium bromide displacement assays .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential dust inhalation risks.
  • Waste Disposal : Follow EPA guidelines for organic azides/imines .

Advanced: How can researchers design comparative studies to evaluate this compound against structurally related chromene derivatives?

Answer:

  • Controlled Variables : Maintain consistent assay conditions (e.g., cell line, concentration range).
  • Benchmark Compounds : Include known chromene-based drugs (e.g., coumarin derivatives) as positive controls .
  • Data Analysis : Use ANOVA or t-tests to statistically compare IC₅₀ values, logP, or binding affinities .

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